molecular formula C18H19N3OS B2865417 2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one CAS No. 2058729-84-1

2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one

Cat. No.: B2865417
CAS No.: 2058729-84-1
M. Wt: 325.43
InChI Key: GMHXDAVHMXQTNH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7210^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one is a complex organic compound with a unique structure that combines elements of benzylthio and epiminocyclohepta[d]pyrimidin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the benzylthio group, followed by the formation of the epiminocyclohepta[d]pyrimidin ring system. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)pyrimidin-5-ol
  • 2,4-diphenylpyrimidin-5-yl

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-1-{4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-trien-12-yl}ethan-1-one stands out due to its unique combination of benzylthio and epiminocyclohepta[d]pyrimidin structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-18(11-23-10-13-4-2-1-3-5-13)21-14-6-7-17(21)15-9-19-12-20-16(15)8-14/h1-5,9,12,14,17H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHXDAVHMXQTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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